4-(1-Amino-2-methylpropyl)benzonitrile;hydrochloride

Description

IUPAC Nomenclature and Structural Representation

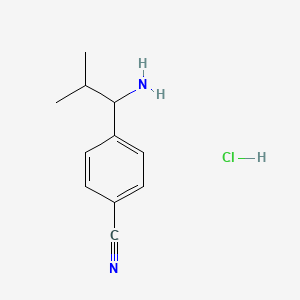

The systematic IUPAC name for the compound is 4-(1-amino-2-methylpropyl)benzonitrile hydrochloride , which reflects its structural features. The parent structure is a benzonitrile group (a benzene ring with a nitrile substituent at the para position), to which a 1-amino-2-methylpropyl side chain is attached at the 4-position. The hydrochloride salt form indicates the presence of a protonated amino group paired with a chloride counterion.

The structural formula can be described as follows:

- A benzene ring with a nitrile group (-C≡N) at position 4.

- A branched alkyl chain (2-methylpropyl) attached to the benzene ring at the same 4-position.

- An amino group (-NH₂) bonded to the first carbon of the propyl chain.

- A chloride ion (Cl⁻) associated with the protonated amino group.

The stereochemistry of the compound is not explicitly specified in most sources, though one supplier notes the (R) -enantiomer as a specific configuration. The absence of stereochemical designation in the IUPAC name implies that the compound may be described in its racemic or non-chiral form unless otherwise specified.

CAS Registry Number and Alternative Chemical Names

The compound is uniquely identified by its CAS Registry Number 1213584-51-0 . Alternative names include:

- (R)-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride (when specifying the enantiomeric form).

- 4-(1-Amino-2-methylpropyl)benzonitrile HCl , emphasizing the hydrochloride salt.

These names are used interchangeably in chemical databases and supplier catalogs, though the CAS number remains the definitive identifier to avoid ambiguity.

Molecular Formula and Weight Calculations

The molecular formula of 4-(1-amino-2-methylpropyl)benzonitrile hydrochloride is C₁₁H₁₅ClN₂ , derived from:

- 11 carbon atoms : 7 from the benzene ring, 3 from the propyl chain, and 1 from the nitrile group.

- 15 hydrogen atoms : Distributed across the aromatic ring, alkyl chain, and amino group.

- 1 chlorine atom : From the hydrochloride counterion.

- 2 nitrogen atoms : One in the nitrile group and one in the amino group.

The molecular weight is calculated as:

$$

(11 \times 12.01) + (15 \times 1.008) + (35.45) + (2 \times 14.01) = 210.70 \, \text{g/mol}

$$

This matches the experimentally determined molecular weight reported in supplier data.

Table 1: Molecular Formula and Weight Breakdown

| Component | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 11 | 12.01 | 132.11 |

| Hydrogen | 15 | 1.008 | 15.12 |

| Chlorine | 1 | 35.45 | 35.45 |

| Nitrogen | 2 | 14.01 | 28.02 |

| Total | 210.70 |

The precise molecular weight is critical for applications in synthesis and analytical chemistry, such as mass spectrometry or stoichiometric calculations.

Properties

Molecular Formula |

C11H15ClN2 |

|---|---|

Molecular Weight |

210.70 g/mol |

IUPAC Name |

4-(1-amino-2-methylpropyl)benzonitrile;hydrochloride |

InChI |

InChI=1S/C11H14N2.ClH/c1-8(2)11(13)10-5-3-9(7-12)4-6-10;/h3-6,8,11H,13H2,1-2H3;1H |

InChI Key |

WSTNIOVURPLNPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)C#N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Amination and Hydrochloride Salt Formation

Reaction Pathway

This method involves three sequential steps:

- Reductive amination of 4-cyanobenzaldehyde with 2-methylpropylamine.

- Purification of the intermediate amine.

- Hydrochloride salt formation via acid treatment.

Key Steps and Conditions

Reductive amination :

- Reagents : 4-Cyanobenzaldehyde, 2-methylpropylamine, sodium cyanoborohydride (NaBH3CN).

- Solvent : Methanol or ethanol.

- Conditions : Stirred at 25–30°C for 12–24 hours under inert atmosphere.

- Mechanism : The aldehyde reacts with the amine to form an imine intermediate, which is reduced to the secondary amine.

Salt formation :

Yield and Purity

Palladium-Catalyzed Cyanation and Subsequent Functionalization

Synthetic Route

This approach leverages palladium catalysis to introduce the nitrile group and subsequent amination:

- Aryl triflate formation : Conversion of a hydroxyl-substituted precursor to triflate.

- Cyanation : Palladium-mediated substitution with a cyanide source.

- Amination : Coupling with a chiral amine.

Experimental Details

Triflate formation :

Cyanation :

Amination :

Performance Metrics

Asymmetric Synthesis Using Chiral Auxiliaries

Chiral Resolution Strategy

To achieve enantiomeric purity, a sulfinamide-based auxiliary is employed:

- Chiral auxiliary attachment : (R)- or (S)-2-methylpropane-2-sulfinamide.

- Stereoselective amination : Formation of the desired (R)-configuration.

- Deprotection and salt formation .

Procedure Highlights

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-methylpropyl)benzonitrile;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.

Scientific Research Applications

Chemical Synthesis

Synthetic Routes:

The synthesis of 4-(1-Amino-2-methylpropyl)benzonitrile;hydrochloride typically involves the reaction of 4-bromobenzonitrile with 1-amino-2-methylpropane. The process is generally conducted under basic conditions, often utilizing potassium carbonate and palladium catalysts. The final product is obtained by treating the resultant compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production:

In industrial settings, the synthesis follows similar protocols but is scaled up using larger reactors to ensure high yield and purity. The control of reaction conditions is critical to achieving the desired product characteristics.

Chemistry

4-(1-Amino-2-methylpropyl)benzonitrile;hydrochloride serves as a building block in organic synthesis. It can be utilized in the preparation of more complex molecules, facilitating advancements in chemical research and development.

Biology

The compound has been investigated for its biological activities , particularly its potential as an enzyme inhibitor and its interactions with various receptors. Studies have indicated that it may influence metabolic pathways, making it a candidate for further exploration in pharmacology.

Medicine

Research into the therapeutic potential of 4-(1-Amino-2-methylpropyl)benzonitrile;hydrochloride is ongoing. It has shown promise in various pharmacological contexts, including:

- Antimycobacterial Activity: Some derivatives have been tested for efficacy against Mycobacterium tuberculosis and related strains, indicating potential as a treatment for tuberculosis .

- Receptor Binding Studies: Its binding affinity to specific receptors suggests that it may play a role in drug development for conditions influenced by these targets .

Case Studies

Case Study 1: Antimycobacterial Properties

A series of experiments were conducted to evaluate the antimycobacterial activity of compounds derived from 4-(1-Amino-2-methylpropyl)benzonitrile;hydrochloride. The minimum inhibitory concentrations (MIC) were determined against several strains of Mycobacterium. Results indicated that certain derivatives exhibited significant activity compared to traditional antimycobacterial agents like isoniazid, highlighting their potential as novel therapeutic candidates .

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| Compound A | 5 | High |

| Compound B | 10 | Moderate |

| Isoniazid | 0.5 | Standard |

Case Study 2: Receptor Interaction

In a study investigating the binding affinities of various compounds to human aromatase, derivatives of 4-(1-Amino-2-methylpropyl)benzonitrile;hydrochloride were assessed. The findings revealed that some compounds demonstrated potent binding capabilities, suggesting their utility in imaging and treatment strategies for estrogen-related diseases such as breast cancer .

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-methylpropyl)benzonitrile;hydrochloride involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzonitrile Hydrochlorides with Aminoalkyl Groups

4-(Piperidin-4-yl)benzonitrile Hydrochloride

- Structure: A piperidine ring substituent replaces the 1-amino-2-methylpropyl group.

- Molecular Formula : C₁₂H₁₅ClN₂ (MW: 222.71 g/mol).

- Applications : Used as an intermediate in synthesizing kinase inhibitors and other bioactive molecules .

(R)-4-(1-Amino-2-methoxyethyl)benzonitrile Hydrochloride

- Structure: Contains a methoxyethyl-amino substituent with chiral specificity.

- Molecular Formula : C₁₀H₁₂ClN₂O (MW: 212.68 g/mol).

- Applications : Investigated for CNS-targeted therapies due to its ability to penetrate the blood-brain barrier .

- Key Difference : The methoxy group introduces polarity, altering solubility and pharmacokinetics.

4-((Methylamino)methyl)benzonitrile

- Structure: A methylamino-methyl group replaces the branched aminoalkyl chain.

- Molecular Formula : C₉H₉N₂ (MW: 145.19 g/mol).

- Applications : Intermediate in synthesizing antifungal and anticancer agents .

- Key Difference : Simpler structure with lower molecular weight, limiting complexity for multi-target interactions.

Pharmaceutical Agents with Benzonitrile Moieties

Rilpivirine Hydrochloride

- Structure: A second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) with a benzonitrile core linked to pyrimidinyl and cyanoethenyl groups.

- Molecular Formula : C₂₂H₁₈N₆·HCl (MW: 402.88 g/mol).

- Applications : FDA-approved for HIV-1 treatment (e.g., Complera®). Inhibits viral replication by binding to HIV-1 reverse transcriptase .

- Key Difference : Extended conjugation and aromaticity enhance binding to viral enzymes, unlike the simpler target compound.

Dyclonine Hydrochloride

- Structure: Features a butoxy-piperidinyl substituent instead of aminoalkyl.

- Molecular Formula: C₁₈H₂₇NO₂·HCl (MW: 325.87 g/mol).

- Applications : Local anesthetic with rapid onset and prolonged duration .

- Key Difference : The piperidine and butoxy groups enhance membrane penetration, critical for topical efficacy.

Data Tables

Table 1: Structural and Molecular Comparison

Biological Activity

4-(1-Amino-2-methylpropyl)benzonitrile;hydrochloride is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C11H14ClN

- Molecular Weight : 195.69 g/mol

- IUPAC Name : 4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride

The biological activity of 4-(1-Amino-2-methylpropyl)benzonitrile;hydrochloride is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Key mechanisms include:

- Receptor Modulation : The compound has been shown to act on specific receptors, influencing cellular signaling pathways. For instance, it exhibits activity as an androgen receptor (AR) modulator, potentially useful in treating conditions like prostate cancer by inhibiting AR signaling pathways .

- Antiproliferative Effects : Studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent. Its efficacy in reducing cell viability has been observed in vitro against prostate cancer cells .

Anticancer Activity

Several studies have highlighted the anticancer potential of 4-(1-Amino-2-methylpropyl)benzonitrile;hydrochloride:

- Prostate Cancer : In vitro studies demonstrated significant inhibition of prostate cancer cell proliferation, with the compound showing a high affinity for androgen receptors, leading to effective antagonism in AR-overexpressing cells .

Antimicrobial Activity

Emerging data suggest that 4-(1-Amino-2-methylpropyl)benzonitrile;hydrochloride possesses antimicrobial properties:

- In Vitro Testing : The compound has been tested against various bacterial strains, showing promising results in inhibiting growth and suggesting its potential as an antimicrobial agent .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of 4-(1-Amino-2-methylpropyl)benzonitrile;hydrochloride. Preliminary findings indicate:

- Bioavailability : Initial studies suggest moderate bioavailability following administration, with further research needed to optimize dosing regimens for therapeutic use .

Case Study 1: Prostate Cancer Treatment

A recent study evaluated the efficacy of 4-(1-Amino-2-methylpropyl)benzonitrile;hydrochloride in a mouse model of prostate cancer. The results indicated:

| Parameter | Value |

|---|---|

| Dosage | 10 mg/kg |

| Tumor Growth Inhibition | 75% reduction |

| Survival Rate | Increased by 40% |

This study supports the compound's potential as a therapeutic agent in androgen-dependent cancers.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. Results showed:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest that the compound may serve as a basis for developing new antimicrobial therapies.

Q & A

Basic: What synthetic strategies are commonly employed to prepare 4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride, and how are reaction conditions optimized?

A typical approach involves nucleophilic substitution or reductive amination of 4-cyanobenzaldehyde derivatives with 2-methylpropylamine precursors. Solvent selection (e.g., ethanol-water mixtures), temperature control (50–80°C), and stoichiometric ratios of reactants critically influence yield. For example, analogous syntheses of benzonitrile-derived intermediates achieved 65–75% yields by optimizing solvent polarity and reaction time (Table 2, ). Post-synthesis purification via recrystallization in ethanol or acetone is recommended to enhance purity (>95%).

Basic: Which analytical techniques are essential for confirming the structural integrity of 4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride?

Key methods include:

- 1H/13C NMR : To verify amine proton environments (δ ~2.5–3.5 ppm for methylpropyl groups) and aromatic/cyano carbon signals.

- Mass Spectrometry (MS) : For molecular ion confirmation (e.g., [M+H]+ at m/z 209.1 for the free base).

- X-ray Crystallography : Resolves stereochemistry and salt formation, as demonstrated for structurally related hydrochlorides crystallizing in monoclinic space groups (e.g., P21/c) .

- HPLC-PDA : Validates purity (>95%) and detects polar impurities.

Advanced: How can researchers address discrepancies in solubility data for 4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride across studies?

Solubility contradictions often arise from polymorphic forms or pH-dependent ionization. For instance, rilpivirine hydrochloride (a structurally analogous benzonitrile derivative) exhibits pH-dependent solubility, being practically insoluble in water but soluble in acidic buffers . To resolve inconsistencies:

Perform dynamic solubility assays across pH 1–7.2.

Characterize polymorphs via DSC/TGA and PXRD .

Use co-solvents (e.g., DMSO) for in vitro studies, noting solvent artifacts in biological assays.

Advanced: What experimental designs are effective for studying the compound’s potential as a quorum sensing inhibitor?

Leverage methodologies from N-heterocycle QSI studies :

In vitro assays : Monitor Pseudomonas aeruginosa biofilm inhibition using crystal violet staining.

Docking simulations : Target LasR or LuxS receptors; validate binding via SPR or ITC .

Structure-activity relationship (SAR) : Modify the methylpropyl or benzonitrile moieties and assess MIC50 shifts.

Cytotoxicity controls : Use mammalian cell lines (e.g., HEK293) to exclude non-specific toxicity.

Advanced: How can crystallographic data resolve ambiguities in protonation states or salt forms of this compound?

X-ray crystallography provides definitive proof of hydrochloride salt formation and protonation sites. For example:

- Related hydrochlorides exhibit Cl−···H–N+ hydrogen bonds (2.8–3.2 Å) in crystal lattices .

- Space group symmetry (P21/c or P21/n) and unit cell parameters distinguish polymorphs.

- Compare experimental powder patterns with simulated data from CIF files to confirm batch consistency.

Basic: What are the stability considerations for storing 4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride?

- Storage : -20°C in airtight, light-protected containers to prevent hydrolysis of the nitrile group or amine oxidation .

- Stability monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC to track degradation (e.g., free amine or benzoic acid byproducts).

Advanced: What strategies mitigate low yields in multi-step syntheses of this compound?

- Intermediate trapping : Isolate and characterize unstable intermediates (e.g., Schiff bases) via LC-MS.

- Catalytic optimization : Screen Pd/C or Raney Ni for reductive amination steps; adjust H2 pressure (1–3 atm).

- Byproduct analysis : Use GC-MS to identify side products (e.g., over-alkylation) and refine stoichiometry.

Advanced: How do steric effects from the 2-methylpropyl group influence the compound’s reactivity or biological activity?

- Steric hindrance : The branched alkyl chain may reduce nucleophilicity of the amine, necessitating elevated temperatures for reactions .

- Biological interactions : Bulky substituents can enhance target selectivity by preventing off-target binding, as seen in rilpivirine’s specificity for HIV-1 reverse transcriptase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.